molecular formula C13H20Cl2N2O2 B011118 [2-(5-Chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azaniumchloride CAS No. 109561-94-6

[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azaniumchloride

Cat. No.: B011118
CAS No.: 109561-94-6
M. Wt: 307.21 g/mol
InChI Key: ITZJAINHPZCEBH-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is a chemical compound with a complex structure that includes a chloro-substituted phenyl group, a carbamoylmethyl group, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenyl isocyanate with 3-methoxypropylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an alcoholic solvent.

Major Products Formed

Scientific Research Applications

(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylcarbamate: Similar structure but different functional groups.

    5-Chloro-2-methylphenyl isocyanate: Precursor in the synthesis of the compound.

    3-Methoxypropylamine: Another precursor used in the synthesis.

Uniqueness

(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

109561-94-6

Molecular Formula

C13H20Cl2N2O2

Molecular Weight

307.21 g/mol

IUPAC Name

[2-(5-chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azanium;chloride

InChI

InChI=1S/C13H19ClN2O2.ClH/c1-10-4-5-11(14)8-12(10)16-13(17)9-15-6-3-7-18-2;/h4-5,8,15H,3,6-7,9H2,1-2H3,(H,16,17);1H

InChI Key

ITZJAINHPZCEBH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-]

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-]

Synonyms

(5-chloro-2-methyl-phenyl)carbamoylmethyl-(3-methoxypropyl)azanium chl oride

Origin of Product

United States

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